molecular formula C4H3BCl2O2S B064092 (2,5-Dichlorothiophen-3-YL)boronic acid CAS No. 177735-28-3

(2,5-Dichlorothiophen-3-YL)boronic acid

Cat. No. B064092
M. Wt: 196.85 g/mol
InChI Key: UAAPRNJFCCPYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic boronic acids, including derivatives like (2,5-Dichlorothiophen-3-yl)boronic acid, typically involves halogen-metal exchange reactions followed by treatment with a boron source. For example, halopyridin-2-yl-boronic acids and esters are synthesized via regioselective halogen-metal exchange using n-butyllithium, followed by quenching with triisopropylborate starting from appropriate dihalopyridines (Bouillon et al., 2003). This method suggests a similar approach could be adapted for the synthesis of (2,5-Dichlorothiophen-3-yl)boronic acid.

Molecular Structure Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, leading to the formation of boronate esters. The structure of boronic acid derivatives significantly influences their reactivity and binding properties. Studies on boronic acids have highlighted the importance of the boron atom's planar trigonal or tetrahedral configurations, depending on its state of association (Bull et al., 2013).

Chemical Reactions and Properties

(2,5-Dichlorothiophen-3-yl)boronic acid participates in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in organic synthesis. The presence of the boronic acid group enables the formation of C-C bonds with various organic halides under palladium catalysis. Tyrrell and Brookes (2003) discuss the synthetic utility and biological activities of heterocyclic boronic acids, underscoring their importance in organic synthesis through palladium(0) catalyzed cross-coupling reactions with aryl halides (Tyrrell & Brookes, 2003).

Physical Properties Analysis

The physical properties of boronic acids, including solubility, melting point, and stability, are influenced by their molecular structure. Heterocyclic boronic acids tend to have varied solubility in organic solvents and water, which is crucial for their application in organic synthesis and material science. The volatility of boronic acids and their derivatives is also an important property that can be exploited in synthetic procedures, as described by Hinkes and Klein (2019), who used the volatility of methylboronic acid to simplify the synthesis of boronic acids (Hinkes & Klein, 2019).

Chemical Properties Analysis

The chemical behavior of (2,5-Dichlorothiophen-3-yl)boronic acid, like other boronic acids, is characterized by its ability to form reversible covalent bonds with diols and amino acids. This reactivity is pivotal for its role in sensing applications and as a building block in organic synthesis. The reversible nature of the boronate ester formation is a key feature that allows for the dynamic covalent chemistry of boronic acids, enabling their use in the construction of complex molecular architectures (Severin, 2009).

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids, including derivatives like (2,5-Dichlorothiophen-3-yl)boronic acid, play a crucial role in catalysis and organic synthesis. For instance, boronic acids are instrumental in the highly enantioselective Aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes through boronic acid catalysis (Hashimoto, Gálvez, & Maruoka, 2015). This showcases their importance in creating complex organic molecules with high precision.

Sensing Applications

Boronic acids' ability to form complexes with diols and Lewis bases has been exploited in various sensing applications. They are utilized in detecting biological molecules and ions, highlighting their utility in the development of biosensors and diagnostic tools. For example, boronic acids have been used in affinity sensors for bacteria detection, exploiting their reversible binding to diols on bacterial cell walls (Wannapob et al., 2010). This application underscores the potential of boronic acid derivatives in environmental monitoring and medical diagnostics.

Material Science

In material science, boronic acids facilitate the synthesis of novel materials, such as organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, through processes like cyclic esterification. This has implications for developing new optoelectronic devices and sensors (Zhang et al., 2018). The versatility of boronic acids in creating materials with unique optical properties could lead to advancements in display technology and lighting.

Safety And Hazards

The compound is classified under the GHS07 hazard pictogram . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the use of “(2,5-Dichlorothiophen-3-YL)boronic acid” and other boronic acids are likely to continue to involve their use in Suzuki–Miyaura coupling reactions and other palladium-catalyzed cross-coupling reactions . These reactions are a key tool in the synthesis of complex organic compounds, including many pharmaceuticals and polymers .

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAPRNJFCCPYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618676
Record name (2,5-Dichlorothiophen-3-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-YL)boronic acid

CAS RN

177735-28-3
Record name (2,5-Dichlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorothiophene-3-boronic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium in hexane (1.66M solution, 5.2 ml) was added dropwise to a solution of 3-bromo-2,5-dichlorothiophene (2.0 g) and triisopropoxyborane (2.4 ml) in ether (20.0 ml) at -75-65° C. for 10 minutes and the mixture was stirred at same temperature for 1 hour. The reaction mixture was poured onto 1N-hydrochloric acid (30 ml) and the mixture was extracted with ether. The separated extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give (2,5-dichlorothiophen-3-yl)-dihydroxyborane (1.13 g).
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0 (± 1) mol
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2 g
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2.4 mL
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5.2 mL
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20 mL
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30 mL
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